(3-tert-butylphenyl)(4-chlorophenyl)methanamine
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Overview
Description
Scientific Research Applications
Metabolic Pathways and Identification
- One study isolated and identified metabolites of chlorphenoxamine in human urine after administration, finding compounds related to (4-chlorophenyl) phenylmethanamine derivatives. These compounds were detected and identified as various metabolites, some of which were excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Environmental Exposure and Health Effects
- Research on environmental phenols, including chlorophenol compounds, has shown widespread human exposure due to their use in numerous consumer products. Studies have assessed the urinary excretion of non-persistent environmental chemicals, suggesting potential health implications due to endocrine-disrupting effects (Frederiksen et al., 2014).
Impact on Human Health
- An investigation into the association of exposure to phenols and idiopathic male infertility found that certain phenols, which are potential endocrine disruptors, are associated with idiopathic male infertility, highlighting the reproductive health implications of exposure to such compounds (Chen et al., 2013).
Reproductive and Developmental Health
- A study examining maternal serum levels of polychlorinated biphenyls (PCBs) and DDE (a chlorophenyl derivative) in relation to time to pregnancy suggested weak and inconclusive evidence of an association between exposure to these compounds and time to pregnancy, indicating the need for further research on their reproductive health effects (Law et al., 2005).
Exposure Assessment and Biomonitoring
- The variability of urinary phenols and parabens in a cohort study indicated the widespread exposure of Shanghai residents to phenols, with sex, smoking, and consumption of bottled water being significant predictors of phenol levels in the body. This study highlights the importance of biomonitoring for assessing exposure to environmental chemicals (Engel et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 3-tert-butylphenyl and 4-chlorophenylmethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control
Properties
IUPAC Name |
(3-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZXNAWFMTGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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